8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 412293-42-6
VCID: VC8114504
InChI: InChI=1S/C10H16O4/c1-9(8(11)12)2-4-10(5-3-9)13-6-7-14-10/h2-7H2,1H3,(H,11,12)
SMILES: CC1(CCC2(CC1)OCCO2)C(=O)O
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

CAS No.: 412293-42-6

Cat. No.: VC8114504

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid - 412293-42-6

Specification

CAS No. 412293-42-6
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Standard InChI InChI=1S/C10H16O4/c1-9(8(11)12)2-4-10(5-3-9)13-6-7-14-10/h2-7H2,1H3,(H,11,12)
Standard InChI Key REHMBWJXVOATBQ-UHFFFAOYSA-N
SMILES CC1(CCC2(CC1)OCCO2)C(=O)O
Canonical SMILES CC1(CCC2(CC1)OCCO2)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a spirocyclic system where a 1,4-dioxane ring (a six-membered cyclic ether with two oxygen atoms) is fused to a decane framework at the 4.5 position. The 8-methyl group introduces steric bulk, while the carboxylic acid at the same position enables hydrogen bonding and acid-base reactivity. This configuration is analogous to its methyl ester derivative (CAS 87787-08-4), which shares the same spiro backbone but substitutes the carboxylic acid with a methyl ester group .

Table 1: Key Structural Features

FeatureDescription
Spirocyclic system1,4-Dioxane fused to decane at position 4.5
Functional groupsCarboxylic acid (-COOH), methyl (-CH3) at position 8
Molecular formulaC₁₁H₁₈O₄ (inferred from ester derivatives)
Molecular weight~214.26 g/mol (based on methyl ester analog)

Synthesis and Derivatives

Synthetic Pathways

The carboxylic acid is likely synthesized via hydrolysis of its ester derivatives. For example, ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) can undergo base-catalyzed saponification to yield the free acid . Alternative routes may involve cyclization reactions using ketone or diol precursors, followed by oxidation to introduce the carboxylic acid group.

Ester Derivatives

Ester analogs of this compound are commercially available and serve as versatile intermediates:

  • Ethyl ester (CAS 24730-88-9): Priced at €61.00–€318.00 per gram, depending on quantity .

  • Methyl ester (CAS 87787-08-4): Lower cost (€32.00–€1,097.00 per gram), reflecting milder hydrolysis conditions .

Table 2: Comparison of Ester Derivatives

PropertyEthyl Ester (CAS 24730-88-9) Methyl Ester (CAS 87787-08-4)
Molecular formulaC₁₂H₂₀O₄C₁₁H₁₈O₄
Molecular weight228.28 g/mol214.26 g/mol
Price range (per gram)€61.00–€318.00€32.00–€1,097.00
ReactivitySlower hydrolysis due to ethyl groupFaster hydrolysis due to methyl group

Physicochemical Properties

Solubility and Stability

The carboxylic acid’s polarity suggests moderate solubility in polar solvents like water or ethanol, while its spirocyclic structure enhances thermal stability. Its esters exhibit greater lipophilicity, making them soluble in organic solvents such as dichloromethane or tetrahydrofuran .

Spectroscopic Data

While direct data for the acid is scarce, its methyl ester (CAS 87787-08-4) has been characterized by:

  • NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.5–4.0 ppm (dioxane oxygen protons) .

  • IR: Strong absorption at ~1700 cm⁻¹ (ester C=O stretch), absent in the carboxylic acid form .

TargetMechanismReference Compound
Bacterial enzymesInhibition via metal chelationSpirocyclic β-lactams
Viral proteasesCompetitive inhibitionSpiroketal-based inhibitors

Challenges and Future Directions

Synthetic Optimization

Current methods for synthesizing the carboxylic acid rely on ester hydrolysis, which may require harsh conditions. Developing catalytic, enantioselective routes could enhance efficiency and yield.

Biological Screening

Despite structural promise, no published studies directly assess the compound’s bioactivity. Collaborative efforts with pharmacology institutes are needed to evaluate its antimicrobial or anticancer potential.

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